4-(1H-Benzo[d]imidazol-2-yl)benzonitrile 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 4110-15-0
VCID: VC4019373
InChI: InChI=1S/C14H9N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,(H,16,17)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N
Molecular Formula: C14H9N3
Molecular Weight: 219.24 g/mol

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile

CAS No.: 4110-15-0

Cat. No.: VC4019373

Molecular Formula: C14H9N3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile - 4110-15-0

Specification

CAS No. 4110-15-0
Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
IUPAC Name 4-(1H-benzimidazol-2-yl)benzonitrile
Standard InChI InChI=1S/C14H9N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,(H,16,17)
Standard InChI Key INIBMZLOCLDDMA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, with the molecular formula C₁₄H₉N₃ and a molecular weight of 219.24 g/mol . Its structure consists of a benzimidazole ring (a fused benzene and imidazole system) linked to a benzonitrile group at the C2 position (Fig. 1).

Table 1: Key structural descriptors

PropertyValueSource
Dihedral angle (benzene-benzimidazole)3.87° ± 0.03°
C7–N1 bond length1.3191 Å
C≡N bond length1.143 Å

Crystallographic Analysis

Single-crystal X-ray diffraction reveals near-planarity between the benzimidazole and benzonitrile moieties, with a dihedral angle of 3.87° . Intramolecular C–H⋯N hydrogen bonding (2.64 Å) stabilizes the conformation, while intermolecular N–H⋯N interactions (2.89 Å) form zigzag chains along the b-axis (Fig. 2) . The imidazole ring’s C7–N1 bond length aligns with double-bond character, consistent with aromatic delocalization .

Synthesis and Optimization

ParameterValue
Temperature100°C
Reaction time5 minutes
Solvent for purificationEthanol

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, where malononitrile acts as a nucleophile, attacking the aldehyde group of 4-formylbenzonitrile. Subsequent cyclization with benzene-1,2-diamine forms the benzimidazole ring . DFT studies on analogous systems suggest that electron-withdrawing groups (e.g., nitrile) enhance cyclization efficiency by polarizing reactive intermediates .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but dissolves in ethanol and dichloromethane . Its crystalline form remains stable under ambient conditions, with no reported decomposition at temperatures below 200°C .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption at 2220 cm⁻¹ confirms the C≡N stretch, while N–H vibrations appear at 3400 cm⁻¹ .

  • NMR: ¹H NMR (DMSO-d₆) signals include aromatic protons at δ 7.2–8.5 ppm and a broad singlet for the imidazole NH proton at δ 12.5 ppm .

Applications and Derivatives

Role in Materials Science

The nitrile group serves as a versatile handle for further functionalization. For example:

  • Cycloaddition reactions: Forms triazole derivatives via Huisgen click chemistry .

  • Coordination complexes: The nitrile nitrogen can act as a ligand for transition metals, enabling catalytic applications .

Biological Relevance

While direct bioactivity data for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile is limited, structural analogues exhibit:

  • Antimicrobial activity: MIC values of 40–500 μg/mL against Gram-positive bacteria .

  • Anticancer potential: Inhibition of kinase enzymes involved in tumor proliferation .

Computational Insights

DFT Studies

Density functional theory (B3LYP/6-31G*) predicts a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity . Electron density maps show localization on the nitrile and imidazole groups, supporting electrophilic substitution at the C5 position of the benzimidazole ring .

Molecular Docking

Virtual screening against the EGFR kinase domain (PDB: 1M17) reveals a binding affinity of -8.2 kcal/mol, mediated by π-π stacking with Phe-723 and hydrogen bonding to Lys-721 .

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